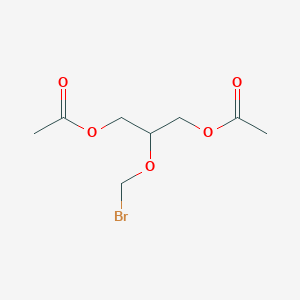
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is an organic compound that features both bromine and acetate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate typically involves the bromination of 1,3-propanediol followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of 1,3-propanediol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 2-(hydroxymethoxy)-1,3-Propanediol 1,3-diacetate.
Oxidation: Formation of 2-(bromomethoxy)propanal or 2-(bromomethoxy)propanoic acid.
Reduction: Formation of 2-(methoxy)-1,3-Propanediol 1,3-diacetate.
科学研究应用
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The acetate groups can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(chloromethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(iodomethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(fluoromethoxy)-1,3-Propanediol 1,3-diacetate
Uniqueness
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
86357-15-5 |
|---|---|
分子式 |
C8H13BrO5 |
分子量 |
269.09 g/mol |
IUPAC 名称 |
[3-acetyloxy-2-(bromomethoxy)propyl] acetate |
InChI |
InChI=1S/C8H13BrO5/c1-6(10)12-3-8(14-5-9)4-13-7(2)11/h8H,3-5H2,1-2H3 |
InChI 键 |
HHGZUAQYPNULIT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(COC(=O)C)OCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)
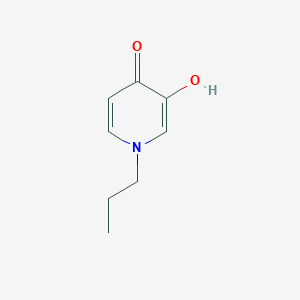

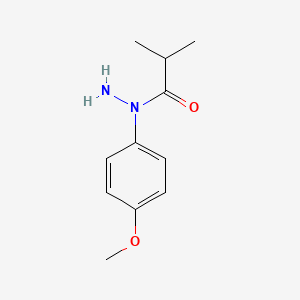
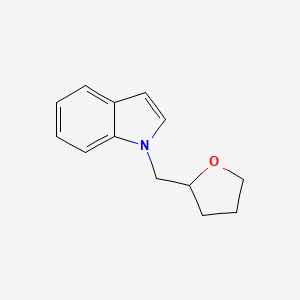
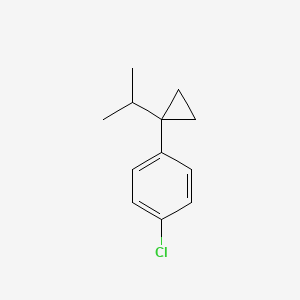
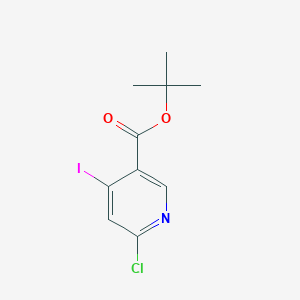

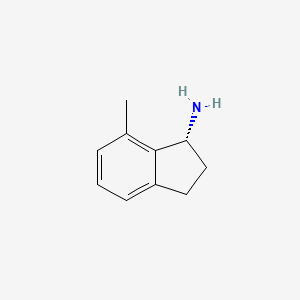
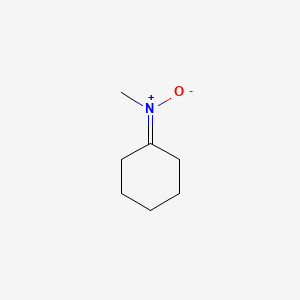
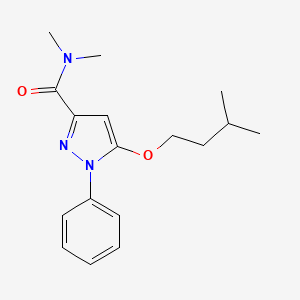
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)

